5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their wide range of biological activities. The adamantyl group attached to the triazole ring is a bulky, cage-like moiety that can influence the physical and chemical properties of the molecule, potentially leading to unique biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various thiones with different reagents. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yielded N-Mannich bases, while the reaction with 1-bromo-2-methoxyethane and aryl methyl halides led to S-substituted products . Another method includes the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, producing a mixture of S- and N-alkylated derivatives . These synthetic routes highlight the versatility of 1,2,4-triazole derivatives in forming various substituted compounds with potential biological activities.
Molecular Structure Analysis
Theoretical calculations have been performed to understand the molecular structure and properties of similar adamantyl-1,2,4-triazole derivatives. Density functional theory (DFT) calculations, including optimized geometry, vibrational wavenumbers, and natural bond orbital (NBO) analysis, have been used to study the molecular structure and electron density distribution . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of the adamantyl group and the substituents on the triazole ring. The reactivity can be assessed by studying the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give an indication of the chemical stability and reactivity of the compound . Additionally, the molecular electrostatic potential (MEP) and NBO analysis can provide information on the sites of electrophilic and nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized by various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. These techniques provide information on the vibrational frequencies, molecular structure, and electronic environment of the hydrogen atoms within the molecule . The first hyperpolarizability is a property related to the nonlinear optical behavior of the compound, which can be significant for materials science applications . The polarizability and dipole moment are also important molecular properties that can influence the interaction of the compound with its environment .
Scientific Research Applications
Adamantane derivatives, such as “5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol”, have been the subject of extensive research due to their high reactivity . This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
The synthesis of unsaturated adamantane derivatives is one of the most important and promising lines of research in adamantane chemistry . These derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
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- Application : Adamantane derivatives are used in radical functionalization methods to access substituted adamantanes and diamondoids .
- Method : The synthesis involves direct radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds .
- Results : A variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) are produced .
Future Directions
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHMRZVESCXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
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